1-[2-[3-(2-Benzylbenzimidazol-1-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride
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Overview
Description
1-[2-[3-(2-Benzylbenzimidazol-1-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of 1-[2-[3-(2-Benzylbenzimidazol-1-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Substitution Reactions: The benzimidazole core is then subjected to nucleophilic substitution reactions with various benzyl halides to introduce the benzyl group.
Hydroxypropoxy Group Introduction: The hydroxypropoxy group is introduced through a reaction with epichlorohydrin under basic conditions.
Final Coupling: The final step involves coupling the substituted benzimidazole with phenyl ethanone under acidic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-[2-[3-(2-Benzylbenzimidazol-1-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride undergoes various chemical reactions:
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon.
Scientific Research Applications
1-[2-[3-(2-Benzylbenzimidazol-1-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-[3-(2-Benzylbenzimidazol-1-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core allows the compound to bind to specific active sites, inhibiting enzyme activity and disrupting cellular processes . This inhibition can lead to the suppression of cancer cell growth, viral replication, and parasitic activity .
Comparison with Similar Compounds
1-[2-[3-(2-Benzylbenzimidazol-1-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride can be compared with other benzimidazole derivatives:
2-(2-Benzylbenzimidazol-1-yl)ethanol: Similar structure but lacks the hydroxypropoxy group, resulting in different pharmacological properties.
1-(2-Benzylbenzimidazol-1-yl)-3-phenylpropan-1-one: Contains a different substituent at the benzimidazole ring, affecting its biological activity.
2-(2-Benzylbenzimidazol-1-yl)acetic acid: The presence of a carboxylic acid group alters its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-[2-[3-(2-benzylbenzimidazol-1-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3.ClH/c1-18(28)21-11-5-8-14-24(21)30-17-20(29)16-27-23-13-7-6-12-22(23)26-25(27)15-19-9-3-2-4-10-19;/h2-14,20,29H,15-17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQELBXFOQKXARQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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